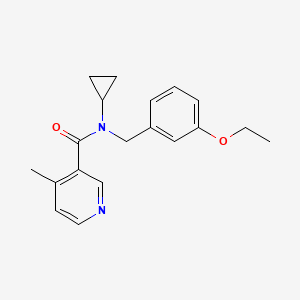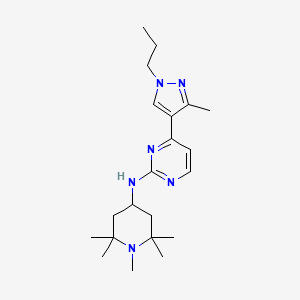![molecular formula C24H30N2O2 B4384846 (1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4384846.png)
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
描述
The compound (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol is a complex organic molecule with a unique spirocyclic structure. This compound features a piperidine ring fused to an indene moiety, with a hydroxyl group and a phenyl group attached to the piperidine ring. The stereochemistry of the compound is indicated by the (2R*,3R*) notation, which specifies the relative configuration of the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,5-diamine, under acidic conditions.
Spirocyclization: The indene moiety is introduced through a spirocyclization reaction, where the piperidine ring is fused to the indene ring system. This step often requires a Lewis acid catalyst to facilitate the cyclization.
Hydroxylation and Phenylation: The hydroxyl group and the phenyl group are introduced through selective functionalization reactions. Hydroxylation can be achieved using oxidizing agents such as m-chloroperbenzoic acid, while phenylation can be accomplished through a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the indene moiety, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups, such as halides, nitro groups, or alkyl groups.
科学研究应用
Chemistry
In chemistry, (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic compounds.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets, making it a useful tool for probing biochemical pathways.
Medicine
In medicine, (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol is investigated for its potential therapeutic properties. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, although further research is needed to fully understand its pharmacological effects.
Industry
The compound is also explored for industrial applications, such as in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial processes.
作用机制
The mechanism of action of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenyl group play key roles in binding to these targets, while the spirocyclic structure provides stability and specificity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
- (2R,3R)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol**
- 4-{4-[HYDROXY(DIPHENYL)METHYL]-1-PIPERIDINYL}-1-(4-ISOPROPYLPHENYL)-1-BUTANOL
Uniqueness
The uniqueness of (2R*,3R*)-3-(4-hydroxy-4-phenyl-1-piperidinyl)-2,3-dihydrospiro[indene-1,4’-piperidin]-2-ol lies in its spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
(1R,2R)-1-(4-hydroxy-4-phenylpiperidin-1-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-22-21(19-8-4-5-9-20(19)23(22)10-14-25-15-11-23)26-16-12-24(28,13-17-26)18-6-2-1-3-7-18/h1-9,21-22,25,27-28H,10-17H2/t21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYMZKQUSCPIIY-YADHBBJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(C(C3=CC=CC=C23)N4CCC(CC4)(C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCC(CC4)(C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-amino-1,3-thiazol-4-yl)methyl]-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B4384771.png)

![2-acetamido-N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methylacetamide](/img/structure/B4384786.png)
![N-ethyl-3,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4384792.png)
![5-fluoro-2-(4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B4384816.png)
![N-(2-ethoxyphenyl)-3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-oxopropanamide](/img/structure/B4384822.png)
![1-{1-[1-(cycloheptylcarbonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B4384830.png)
![4-methoxy-N-{[1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4384838.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-methyl-3-(methylthio)propyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4384853.png)
![4-{[butyl(methyl)amino]methyl}-N-(3,5-dimethylisoxazol-4-yl)benzamide](/img/structure/B4384860.png)
![5-methyl-2-phenyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]furan-3-carboxamide](/img/structure/B4384867.png)
![1-(3-Propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-3-pyrazin-2-ylpropan-1-one](/img/structure/B4384870.png)
![3-(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B4384874.png)

